1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine
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Overview
Description
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with two fluorine atoms attached to the phenyl ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 3,3-dimethylbutan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then coupled with 2,5-difluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOMe, KCN, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-(2,5-Difluorophenyl)-3-phenylpropan-1-one
- 1-(2,5-Difluorophenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
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Uniqueness: : The presence of the 3,3-dimethylbutan-1-amine backbone and the specific positioning of the fluorine atoms confer unique chemical and biological properties to this compound. These properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17F2N |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6,11H,7,15H2,1-3H3 |
InChI Key |
NTWRSHGRQUOEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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